2-(Nitromethylene)imidazolidine

Catalog No.
S1510373
CAS No.
13623-98-8
M.F
C4H7N3O2
M. Wt
129.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Nitromethylene)imidazolidine

CAS Number

13623-98-8

Product Name

2-(Nitromethylene)imidazolidine

IUPAC Name

2-(nitromethylidene)imidazolidine

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

InChI

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2

InChI Key

OHXNZFJZRFHBLX-UHFFFAOYSA-N

SMILES

C1CNC(=C[N+](=O)[O-])N1

Canonical SMILES

C1CNC(=C[N+](=O)[O-])N1

Synthesis:

2-(Nitromethylene)imidazolidine has been synthesized through various methods, including the reaction of nitromethane with 1,2-diaminoethane and formaldehyde in the presence of acetic acid. [Source: T3DB - 2-(Nitromethylene)imidazolidine, ]

Biological Activities:

Research suggests that 2-(Nitromethylene)imidazolidine exhibits insecticidal properties. Studies have demonstrated its effectiveness against various insect species, including houseflies, mosquitoes, and cockroaches. [Source: T3DB - 2-(Nitromethylene)imidazolidine, ] However, the specific mechanisms underlying its insecticidal action remain unclear and require further investigation.

Degradation and Environmental Impact:

Studies indicate that 2-(Nitromethylene)imidazolidine degrades rapidly in the environment, primarily through hydrolysis. This rapid degradation suggests minimal persistence and potential environmental impact. [Source: T3DB - 2-(Nitromethylene)imidazolidine, ] However, further research is needed to comprehensively assess its potential environmental effects.

2-(Nitromethylene)imidazolidine is a nitrogen-containing heterocyclic compound with the molecular formula C4_4H7_7N3_3O2_2. This compound features a five-membered ring structure containing two nitrogen atoms and is characterized by a nitromethylene group attached to the imidazolidine framework. The presence of the nitromethylene moiety contributes to its reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

, primarily due to its electrophilic nitromethylene group. Notable reactions include:

  • Michael Addition: It reacts with olefins bearing electron-withdrawing groups, leading to the formation of Michael-type addition products. This reaction is significant for synthesizing complex organic molecules .
  • Hydroamination: In the presence of bases like DBN, 2-(nitromethylene)imidazolidine can undergo hydroamination with α-(trifluoromethyl)styrenes, yielding structurally diverse β-trifluoromethyl-β-arylethyl analogues .
  • Electrosynthesis: This compound has also been synthesized using organic electrosynthesis methods, showcasing its versatility in synthetic chemistry .

Research indicates that 2-(Nitromethylene)imidazolidine and its analogues exhibit notable biological activities. Specifically, studies have shown that these compounds possess insecticidal properties similar to those of imidacloprid, a widely used insecticide. The configuration of substituents on the imidazolidine ring significantly influences their metabolism and efficacy against pests like houseflies .

Several methods exist for synthesizing 2-(Nitromethylene)imidazolidine:

  • One-Pot Synthesis: A straightforward one-pot method involves heating reactants at temperatures ranging from 60 to 150 °C, allowing for efficient formation of the target compound .
  • Electrosynthesis: Utilizing organic electrosynthesis provides a green and efficient approach to synthesize this compound under various conditions, offering an alternative to traditional methods .
  • Addition Reactions: The reaction of β-nitroketeneaminal with olefins can also yield 2-(nitromethylene)imidazolidine through controlled conditions .

The unique properties of 2-(Nitromethylene)imidazolidine lend themselves to various applications:

  • Agricultural Chemistry: Its insecticidal properties make it a candidate for developing new pest control agents.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for designing new therapeutic agents.
  • Synthetic Chemistry: It acts as a versatile building block in organic synthesis, particularly in constructing complex molecular architectures.

Interaction studies involving 2-(Nitromethylene)imidazolidine focus on its reactivity with other chemical species. For instance, the compound's ability to undergo Michael addition with various olefins highlights its potential as an intermediate in synthetic pathways. Additionally, studies on its biological interactions reveal insights into how structural modifications can enhance or diminish its insecticidal efficacy .

Several compounds share structural similarities with 2-(Nitromethylene)imidazolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-2-nitroguanidineGuanidine derivativeExhibits different biological activity profiles
2-Nitroimino-imidazolidineImidazolidine with an imino groupDifferent reactivity patterns in organic synthesis
2-Cyanoimino-thiazolidineThiazolidine ring structurePotential applications in different chemical contexts
1-Methyl-3-nitro-1H-pyrazolePyrazole ring structureDistinct pharmacological properties

The uniqueness of 2-(Nitromethylene)imidazolidine lies in its specific nitrogen-rich heterocyclic structure combined with the nitromethylene group, which enhances its reactivity and biological potential compared to these similar compounds.

One-Pot Synthesis Approaches

One-pot synthesis represents the most established methodology for producing 2-(nitromethylene)imidazolidine, offering significant advantages in terms of operational simplicity and reaction efficiency [2]. The fundamental approach involves the reaction of 1,1-dichloro-2-nitroethylene with anhydrous ethylenediamine in the presence of a strong base, typically sodium hydroxide or potassium hydroxide [2]. This methodology eliminates the need for intermediate isolation and purification steps, thereby reducing overall production costs and improving atom economy [2].

The classical one-pot procedure proceeds through a two-stage mechanism where the initial stage involves the formation of a key intermediate through base-catalyzed elimination, followed by nucleophilic cyclization with ethylenediamine [2]. Research has demonstrated that this approach consistently delivers high product purity ranging from 96% to 97% with yields varying between 75% to 84% depending on the specific reaction conditions employed [2].

Intermediate Formation Mechanisms

The intermediate formation mechanism in one-pot synthesis follows a well-defined pathway that begins with the base-promoted dehydrohalogenation of 1,1-dichloro-2-nitroethylene [2]. The initial step involves the nucleophilic attack of hydroxide ion on the dichloro compound, leading to the elimination of hydrogen chloride and formation of an intermediate designated as compound A [2]. This intermediate represents a crucial species that subsequently undergoes nucleophilic substitution with ethylenediamine [2].

Computational studies and mechanistic investigations have revealed that the formation of intermediate A proceeds through a concerted elimination mechanism where the base abstracts a proton while simultaneously facilitating chloride departure [28]. The electronic properties of the nitro group play a critical role in stabilizing the developing negative charge during this transformation, making the elimination thermodynamically favorable [28] [29].

The second stage of the mechanism involves the nucleophilic attack of ethylenediamine on intermediate A, resulting in the formation of the imidazolidine ring through intramolecular cyclization [29]. This cyclization process is facilitated by the proximity of the nitrogen atoms in ethylenediamine and the electrophilic character of the carbon center bearing the nitromethylene group [29]. The overall mechanism exhibits high regioselectivity, with the nitromethylene group consistently positioned at the 2-position of the imidazolidine ring [2].

Reaction Parameters Optimization

Systematic optimization of reaction parameters has revealed several critical factors that significantly influence both yield and product quality in one-pot synthesis [2]. Temperature control emerges as the most important variable, with optimal conditions requiring a two-stage temperature profile [2]. The initial stage operates at reduced temperatures ranging from -5°C to 0°C to facilitate intermediate formation, while the second stage requires elevated temperatures between 80°C to 120°C for effective cyclization [2].

Table 1: One-Pot Synthesis Parameters

SolventBaseBase Amount (mol)Temperature Stage 1 (°C)Time Stage 1 (h)Temperature Stage 2 (°C)Time Stage 2 (h)Purity (%)Yield (%)
MethanolSodium hydroxide0.40018069680
EthanolPotassium hydroxide0.45-52100109784
PropanolPotassium hydroxide0.400312059775

Solvent selection significantly impacts both reaction kinetics and product isolation [2]. Alcoholic solvents, particularly methanol and ethanol, provide optimal solvation for both reactants and intermediates while facilitating efficient heat transfer [2]. The choice of base also influences reaction outcomes, with potassium hydroxide generally providing superior results compared to sodium hydroxide, attributed to its higher nucleophilicity and better solubility in organic solvents [2].

Reaction time optimization demonstrates that prolonged reaction periods do not necessarily correlate with improved yields [2]. The data indicates that shorter reaction times at higher temperatures often produce better results than extended heating at moderate temperatures, suggesting that the cyclization step benefits from increased thermal energy [2].

Industrial Scale Applications

Industrial implementation of one-pot synthesis for 2-(nitromethylene)imidazolidine has been successfully demonstrated at pilot scale with production capacities exceeding several kilograms per batch [2]. The methodology addresses several critical challenges associated with large-scale production, including equipment utilization efficiency, process robustness, and waste minimization [2].

The industrial process typically employs continuous stirred tank reactors equipped with efficient temperature control systems to manage the exothermic nature of the base-catalyzed elimination step [31]. Heat management becomes particularly critical at larger scales where the surface area to volume ratio decreases, potentially leading to temperature excursions that can compromise product quality [31].

Process economics favor the one-pot approach due to reduced capital equipment requirements and simplified downstream processing [31]. The elimination of intermediate isolation steps significantly reduces both processing time and solvent consumption, contributing to improved overall process efficiency [31]. Industrial implementations have reported space-time yields ranging from 0.5 to 1.2 kg per liter per hour, making this methodology commercially viable for large-scale production [31].

Quality control at industrial scale requires careful monitoring of both intermediate formation and final cyclization steps [31]. Advanced process analytical technology, including in-line spectroscopic monitoring, enables real-time assessment of reaction progress and facilitates automated process control [31].

Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging and environmentally benign approach for producing imidazolidine derivatives through solid-state transformations [9] [12]. This methodology utilizes mechanical energy to initiate and sustain chemical reactions without the need for conventional solvents, offering significant advantages in terms of waste reduction and energy efficiency [9].

The mechanochemical approach typically employs high-energy ball milling to generate the mechanical forces necessary for bond formation and breaking [9]. Research has demonstrated that this methodology can achieve excellent yields for various heterocyclic compounds, including imidazolidine derivatives, while operating under ambient temperature conditions [9] [12].

Ball-Milling Techniques

Ball-milling techniques for imidazolidine synthesis utilize controlled mechanical energy to facilitate solid-state reactions between crystalline reactants [9] [12]. The methodology employs steel or ceramic milling balls within sealed containers that are subjected to high-frequency oscillations or rotations [9]. The mechanical energy generated through ball-substrate collisions provides the activation energy necessary for chemical transformation [12].

Table 2: Ball-Milling Synthesis Conditions

Substrate TypeMilling Ball Weight (g)Frequency (Hz)Time (min)Temperature (°C)Yield (%)
Benzimidazol-2-one56.62020Room temperature97
Benzimidazol-2-thione56.62020Room temperature83
Methyl ketones + 2-aminopyridinesNot specified5090Room temperature65-92
Phenol + 2-aminopyridinesNot specified5090Room temperature70-95

Optimization of ball-milling parameters reveals that milling frequency significantly influences reaction outcomes [12]. Higher frequencies generally promote faster reaction rates but may also lead to increased temperature generation within the milling chamber, potentially affecting product selectivity [12]. The optimal frequency range for most imidazolidine-forming reactions falls between 20 to 50 Hz, providing sufficient mechanical energy while maintaining temperature control [9] [12].

Ball-to-substrate weight ratios represent another critical parameter affecting reaction efficiency [9]. Higher ball-to-substrate ratios increase the mechanical energy input but may also lead to excessive grinding that can damage product molecules [9]. Research indicates that weight ratios between 10:1 to 30:1 typically provide optimal results for heterocyclic synthesis reactions [9].

The duration of ball milling requires careful optimization to balance reaction completion with potential product degradation [12]. Extended milling periods can lead to amorphization of crystalline products or unwanted side reactions [12]. Most successful protocols employ milling times ranging from 20 to 90 minutes, depending on the specific substrates and desired products [9] [12].

Solvent-Free Conditions

Solvent-free mechanochemical synthesis offers substantial environmental and economic advantages compared to traditional solution-phase methods [35] [37]. The elimination of organic solvents reduces both environmental impact and downstream processing requirements while often improving reaction selectivity [35] [37].

The absence of solvents in mechanochemical processes fundamentally alters reaction mechanisms compared to solution-phase transformations [37]. Solid-state reactions proceed through direct intermolecular contacts between reactant molecules, often leading to different selectivity patterns and reaction pathways [37]. This can result in the formation of products that are difficult or impossible to obtain through conventional synthetic approaches [35].

Research has demonstrated that solvent-free conditions can significantly enhance reaction rates for many heterocyclic synthesis reactions [35] [37]. The concentrated nature of solid-state reactions, where reactant molecules are in intimate contact, promotes more efficient collision frequencies compared to dilute solution conditions [35]. This effect is particularly pronounced for reactions involving multiple components, where traditional methods might require high temperatures or long reaction times [37].

Product isolation from solvent-free mechanochemical reactions typically involves simple washing procedures to remove unreacted starting materials and byproducts [35] [37]. This simplified work-up procedure reduces both processing time and waste generation compared to conventional extraction and purification protocols [35]. The crystalline nature of many mechanochemically-produced products often facilitates purification through recrystallization or simple filtration techniques [37].

Green Chemistry Approaches

Green chemistry methodologies for 2-(nitromethylene)imidazolidine synthesis focus on reducing environmental impact while maintaining high synthetic efficiency [13] [15] [18]. These approaches emphasize the use of renewable resources, energy-efficient processes, and waste minimization strategies [15] [18].

The development of sustainable synthetic routes has become increasingly important due to growing environmental concerns and regulatory requirements [15]. Green chemistry principles guide the selection of reagents, solvents, and reaction conditions to minimize the overall environmental footprint of chemical manufacturing processes [18].

Electrochemical Synthesis

Electrochemical synthesis represents a powerful green chemistry approach that utilizes electrical energy to drive chemical transformations without the need for traditional chemical oxidants or reductants [13]. This methodology offers precise control over reaction conditions and can often achieve transformations that are difficult to accomplish through conventional methods [13].

The electrochemical approach for imidazolidine synthesis typically employs undivided electrolytic cells with carefully selected electrode materials [13]. Research has demonstrated that ethanol can serve as both solvent and catalyst in electrochemical multicomponent synthesis reactions, facilitating the formation of imidazolidine-fused compounds with good to excellent yields [13].

The mechanism of electrochemical synthesis involves the in-situ generation of reactive intermediates at electrode surfaces [13]. These intermediates can participate in subsequent chemical transformations without the need for isolation or purification [13]. The electrochemical generation of ethoxide ions has been shown to play a crucial role in producing aminomethylene radicals at lower voltages, thereby improving energy efficiency [13].

Process advantages of electrochemical synthesis include mild reaction conditions, energy savings compared to thermal processes, and the elimination of chemical waste associated with stoichiometric oxidants [13]. The methodology also enables real-time control over reaction progress through current and voltage monitoring [13].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient green chemistry approach for heterocyclic compound preparation [16] [19]. This methodology utilizes microwave energy to achieve rapid and selective heating of reaction mixtures, often resulting in dramatically reduced reaction times and improved yields [16] [19].

Table 3: Green Chemistry Methods Comparison

MethodReaction TimeTemperature (°C)Solvent RequiredEnergy EfficiencyTypical Yield (%)
Electrochemical synthesis2-8 hoursRoom temperatureMinimalHigh75-95
Microwave-assisted synthesis1-2.5 minutes120Solvent-freeVery high80-95
Deep eutectic solvent3-6 hours80-120DES mediumModerate70-90
Ultrasound irradiation30-120 minutes60-80MinimalHigh65-85
Ball milling20-90 minutesRoom temperatureSolvent-freeHigh80-95

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [19]. This results in rapid and uniform heating throughout the sample, eliminating the temperature gradients associated with conventional heating methods [19]. The selective heating of polar substrates can lead to enhanced reaction selectivity and reduced side product formation [16].

Microwave-assisted protocols for imidazolidine synthesis typically employ short reaction times ranging from 1 to 2.5 minutes [19]. The rapid heating achievable with microwave irradiation enables the use of higher reaction temperatures without extended exposure times, thereby minimizing thermal decomposition of sensitive products [16] [19].

Solvent-free microwave synthesis represents a particularly attractive approach, combining the benefits of microwave heating with the environmental advantages of eliminating organic solvents [19]. Research has demonstrated that many heterocyclic synthesis reactions can be performed under solvent-free microwave conditions with yields comparable to or exceeding those obtained through conventional methods [19].

Sustainable Catalytic Systems

Sustainable catalytic systems for imidazolidine synthesis emphasize the use of recyclable, non-toxic catalysts that can be easily separated from reaction products [14] [17] [20]. These systems often employ deep eutectic solvents, ionic liquids, or solid-supported catalysts that can be recovered and reused multiple times without significant loss of activity [14] [20].

Deep eutectic solvents have emerged as particularly promising media for sustainable heterocyclic synthesis [14]. These solvents are typically composed of hydrogen bond donors and acceptors that form stable liquid phases at room temperature [14]. A ternary deep eutectic solvent composed of dimethyl urea, tin chloride, and hydrochloric acid has been successfully employed for one-pot multicomponent synthesis of imidazole derivatives with excellent recyclability [14].

The catalytic properties of deep eutectic solvents arise from their ability to simultaneously serve as reaction medium and catalyst [14]. The hydrogen bonding network within these solvents can activate substrates and stabilize transition states, leading to enhanced reaction rates and selectivities [14]. Research has demonstrated that deep eutectic solvent systems can maintain their catalytic performance over five consecutive reaction cycles without noticeable decline [14].

Imidazole-based catalytic systems represent another important class of sustainable catalysts [17] [20]. These systems often employ bis-carboxymethyl-imidazole derivatives that can function as robust, effective, and recyclable promoters of organic transformations [17]. The bifunctional nature of these catalysts, possessing both Lewis acid and redox properties, enables them to catalyze complex multi-step transformations [20].

Continuous-Flow Multi-Step Synthesis

Continuous-flow synthesis represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of process efficiency, product quality, and safety [21] [26]. This methodology enables the telescoping of multiple synthetic steps into a single continuous process without intermediate isolation [21] [26].

The application of continuous-flow technology to imidazolidine synthesis has demonstrated substantial improvements in both reaction rates and product selectivity compared to conventional batch processes [21] [26]. The enhanced heat and mass transfer characteristics of flow systems enable more precise control over reaction conditions and facilitate the use of reaction conditions that would be impractical in batch reactors [26].

Process Intensification Strategies

Process intensification in continuous-flow synthesis focuses on maximizing the efficiency of chemical transformations through optimized reactor design and operating conditions [38] [41]. These strategies aim to achieve higher space-time yields, improved energy efficiency, and enhanced product quality compared to conventional batch processes [38].

Table 5: Process Intensification Impact

StrategyHeat Transfer EnhancementMass Transfer EnhancementReaction Time Reduction (%)Energy Efficiency Improvement (%)Space-Time Yield Increase
Microreactor technology10-100x10-100x70-9060-905-50x
High-intensity ultrasound5-20x3-15x50-8040-702-10x
Microwave irradiation2-10x2-8x60-8550-803-15x
Continuous flow processing5-50x5-25x40-7030-603-25x
Mechanochemical activation2-5x3-10x30-6040-702-8x

Microreactor technology represents the most effective process intensification strategy, providing dramatic enhancements in both heat and mass transfer rates [38]. The high surface area to volume ratios achievable in microchannels enable rapid thermal equilibration and efficient mixing, often resulting in reaction time reductions of 70-90% compared to conventional batch processes [38].

Integration of multiple unit operations within continuous-flow systems enables significant process simplification [38]. The ability to combine reaction, separation, and purification steps within a single continuous process eliminates the need for intermediate storage and handling, thereby reducing both capital and operating costs [38]. This integration also minimizes the risk of product degradation and contamination that can occur during traditional batch processing [41].

High-intensity ultrasound and microwave irradiation can be effectively integrated into continuous-flow systems to provide additional process intensification [38]. These energy input methods can significantly accelerate reaction rates while maintaining precise temperature control through the enhanced heat transfer characteristics of flow systems [38].

Reactor Design Considerations

Reactor design for continuous-flow imidazolidine synthesis requires careful consideration of multiple factors including residence time distribution, mixing efficiency, heat transfer characteristics, and pressure drop [22] [39]. The selection of appropriate reactor configurations depends on the specific requirements of each synthetic transformation [22] [39].

Table 4: Continuous-Flow Reactor Parameters

ParameterMicroreactor ScalePilot ScaleIndustrial Scale
Channel width120-600 μm2-5 mm10-50 mm
Channel depth55-500 μm2-5 mm10-50 mm
Internal volume7.0-92 μL20-100 mL1-10 L
Mixing unitsFolding flow typeStatic mixersInline mixers
Temperature controlPeltier elementsHeat exchangersJacketed reactors
Pressure control4.0 bar5-15 bar10-30 bar
Residence time0.5-10 min10-60 min30-180 min

Microreactor designs typically employ channel dimensions in the micrometer range to maximize surface area to volume ratios [22] [39]. The selection of channel geometry significantly influences both mixing efficiency and pressure drop characteristics [22]. Folding flow mixers have proven particularly effective for achieving rapid mixing in microreactor systems while maintaining reasonable pressure drops [39].

Temperature control systems must be carefully designed to accommodate the heat generation or consumption associated with chemical reactions [22]. Peltier elements provide precise temperature control for microreactor applications, while larger scale systems typically employ conventional heat exchangers or jacketed reactor designs [22] [39].

Pressure management becomes increasingly important as reactor scales increase [39]. The pressure drop across flow reactors must be carefully balanced against the need for adequate residence time and mixing efficiency [39]. Back pressure regulators are commonly employed to maintain consistent operating pressures and prevent phase transitions that could disrupt reaction performance [22].

Stereoselectivity Aspects

The Michael-type addition reactions of 2-(nitromethylene)imidazolidine demonstrate remarkable stereoselectivity patterns that are fundamentally governed by both the electronic properties of the nitromethylene group and the geometric constraints of the imidazolidine ring system. Research has established that the nitromethylene moiety acts as a powerful electron-withdrawing group, significantly enhancing the electrophilic character of the carbon-carbon double bond and facilitating nucleophilic addition processes.

The stereoselectivity in these reactions is primarily controlled by the approach trajectory of nucleophiles to the nitromethylene carbon. The imidazolidine ring adopts a preferred envelope conformation, which creates distinct steric environments on either face of the exocyclic double bond. Computational studies have revealed that the less hindered face of the nitromethylene group is preferentially attacked by nucleophiles, leading to stereoselectivity ratios ranging from 4:1 to greater than 20:1, depending on the nucleophile and reaction conditions.

Particularly noteworthy is the observation that substituted derivatives of 2-(nitromethylene)imidazolidine exhibit enhanced stereoselectivity compared to the parent compound. When the imidazolidine nitrogen atoms bear substituents such as benzyl or alkyl groups, the conformational rigidity of the system increases, resulting in more pronounced facial selectivity. This phenomenon has been exploited in the synthesis of chiral building blocks, where the inherent stereochemical bias of the substrate is transferred to the product with high fidelity.

Table 1: Michael Addition Reaction Parameters

SubstrateReaction ConditionsStereoselectivityYield (%)Reference
Nitromethylene imidazolidineRoom temperature, basic conditionsHigh75-90
Substituted derivativesElevated temperatureModerate60-85
Benzyl derivativesAcidic conditionsVariable45-75

Reaction Kinetics

The kinetic behavior of Michael-type addition reactions involving 2-(nitromethylene)imidazolidine has been extensively studied through both experimental and computational approaches. The reaction follows second-order kinetics, with the rate being proportional to the concentrations of both the nitromethylene compound and the nucleophile. The rate-determining step involves the nucleophilic attack at the electron-deficient carbon of the nitromethylene group, followed by rapid protonation of the resulting nitronate intermediate.

Temperature-dependent studies have revealed activation energies ranging from 45 to 65 kJ/mol, depending on the nature of the nucleophile and reaction medium. Stronger nucleophiles such as malonate anions exhibit lower activation barriers compared to weaker nucleophiles like simple alkyl anions. The Arrhenius parameters demonstrate that the reaction is favored enthalpically, with negative activation enthalpies observed for most nucleophiles.

Solvent effects play a crucial role in the kinetic profile of these reactions. Polar protic solvents accelerate the reaction rate by stabilizing the transition state through hydrogen bonding interactions with the developing negative charge on the nitro group. Conversely, aprotic solvents tend to slow the reaction but often provide better selectivity due to reduced ion-pairing effects. The reaction rate shows a linear correlation with the Hammett substituent constants when the nucleophile contains aromatic substituents, indicating that electronic effects dominate the reaction kinetics.

Reactions with Electron-Deficient Olefins

Product Distribution Analysis

The reactions of 2-(nitromethylene)imidazolidine with various electron-deficient olefins yield distinctly different product distributions depending on the electronic nature of the olefin substituents. Systematic studies have revealed that the regioselectivity and chemoselectivity of these reactions are governed by frontier molecular orbital interactions between the nitromethylene dipole and the olefinic dipolarophile.

When 2-(nitromethylene)imidazolidine reacts with acrylate esters, the major product arises from attack at the β-carbon of the acrylate, consistent with the expected regioselectivity based on frontier orbital coefficients. The reaction typically yields a single major regioisomer in 85-90% selectivity, with the remaining products being minor constitutional isomers arising from alternative regiochemical pathways.

In contrast, reactions with maleimides show more complex product distributions. The inherent symmetry of maleimides eliminates regioselectivity concerns, but competing reaction pathways can lead to different products. The primary pathway involves [3+2] cycloaddition to form pyrrolidine derivatives, while a secondary pathway involves simple Michael addition to yield linear adducts. The ratio of these products depends critically on reaction temperature and solvent polarity, with higher temperatures favoring the cycloaddition pathway.

Table 2: Electron-Deficient Olefin Reaction Outcomes

Olefin TypeRegioselectivityProduct DistributionMechanismReference
AcrylatesHighSingle major productConcerted
MaleimidesModerate2:1 ratioStepwise
StyrenesLowComplex mixtureStepwise
FumaratesHighSingle productConcerted

Mechanistic Pathways

The mechanistic pathways for reactions between 2-(nitromethylene)imidazolidine and electron-deficient olefins have been elucidated through a combination of kinetic studies, isotope labeling experiments, and computational analysis. Two primary mechanistic manifolds have been identified: a concerted [3+2] cycloaddition pathway and a stepwise Michael addition-cyclization sequence.

The concerted mechanism predominates with highly reactive dipolarophiles such as dimethyl fumarate and dimethyl maleate. In this pathway, bond formation occurs simultaneously at both termini of the dipole and dipolarophile, leading to the direct formation of the five-membered ring product. The transition state for this process shows significant charge transfer from the nitromethylene carbon to the olefin, consistent with the highly polar nature of the reaction.

The stepwise mechanism becomes more favorable with less reactive dipolarophiles or under conditions where ion-pair intermediates are stabilized. This pathway involves initial nucleophilic attack by the nitromethylene carbon at the electron-deficient olefin, generating a zwitterionic intermediate. The intermediate then undergoes intramolecular cyclization to form the final product. Evidence for this mechanism comes from the observation of solvent-dependent product distributions and the isolation of intermediate species under specific reaction conditions.

Computational studies at the density functional theory level have provided detailed energy profiles for both mechanistic pathways. The calculations reveal that the choice between concerted and stepwise mechanisms depends on the energy gap between the highest occupied molecular orbital of the nitromethylene compound and the lowest unoccupied molecular orbital of the olefin. Small energy gaps favor the concerted pathway, while large gaps promote the stepwise mechanism.

Nitromethylene Group Transformations

Reduction Reactions

The reduction of the nitromethylene group in 2-(nitromethylene)imidazolidine represents one of the most synthetically valuable transformations of this compound class. The nitromethylene moiety can be reduced through various pathways, each offering different levels of selectivity and functional group tolerance. The reduction typically proceeds through a series of well-defined intermediates, including nitroso and hydroxylamine derivatives, before reaching the final amine product.

Catalytic hydrogenation using palladium on carbon under mild conditions represents the most commonly employed method for nitromethylene reduction. This approach provides excellent yields (90-95%) and high chemoselectivity, with the imidazolidine ring remaining intact throughout the transformation. The reaction proceeds through initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to the hydroxylamine, and finally to the primary amine. The mild conditions required for this transformation make it compatible with a wide range of functional groups.

Metal hydride reducing agents offer an alternative approach with different selectivity profiles. Lithium aluminum hydride provides rapid and complete reduction, yielding primary amines in high yields (85-90%). However, the strongly basic conditions can lead to ring-opening side reactions in sensitive substrates. Sodium borohydride offers a milder alternative, particularly in protic solvents, though reaction rates are typically slower and yields somewhat lower (80-85%).

Transfer hydrogenation methods using iron or zinc in acidic media provide yet another option, particularly valuable for large-scale preparations. These conditions are compatible with various functional groups and offer good yields (70-80%) with relatively inexpensive reagents. The reaction mechanism involves electron transfer from the metal to the nitro group, followed by protonation steps that ultimately lead to the amine product.

Table 3: Nitromethylene Group Reduction Conditions

Reducing AgentConditionsYield (%)SelectivityReference
H2/Pd-CRT, 1 atm90-95High
NaBH40°C, MeOH80-85Moderate
LiAlH40°C, Et2O85-90High
Fe/AcOHRT, aqueous75-80Moderate
Zn/AcOHRT, aqueous70-75Moderate

Functional Group Interconversions

The nitromethylene group in 2-(nitromethylene)imidazolidine serves as a versatile platform for various functional group interconversions beyond simple reduction. These transformations exploit the unique electronic properties of the nitromethylene moiety to access diverse structural motifs that would be difficult to obtain through alternative routes.

One particularly valuable transformation involves the conversion of the nitromethylene group to nitrile functionality through dehydrative cyclization processes. This transformation can be achieved under mild conditions using phosphorus oxychloride or similar dehydrating agents, yielding the corresponding 2-cyanoimidazolidine derivatives in good yields (70-85%). The reaction proceeds through initial formation of a hydroxylamine intermediate, followed by elimination of water to generate the nitrile.

Oxidative transformations of the nitromethylene group provide access to carboxylic acid derivatives. Treatment with strong oxidizing agents such as potassium permanganate or chromium trioxide leads to cleavage of the carbon-nitrogen bond and formation of carboxylic acid functionality. While these conditions are relatively harsh, they provide a direct route to carboxylated imidazolidine derivatives that are valuable synthetic intermediates.

The nitromethylene group can also undergo nucleophilic substitution reactions under appropriate conditions. Treatment with various nucleophiles such as alkoxides, thiolates, or amines can lead to displacement of the nitro group, provided that suitable leaving group activation is employed. These reactions typically require elevated temperatures and strong bases, but they offer a route to diversely substituted imidazolidine derivatives.

Heterocycle Modification Strategies

The imidazolidine ring system in 2-(nitromethylene)imidazolidine can undergo various modification reactions that alter the heterocyclic framework while preserving or transforming the nitromethylene substituent. These modifications provide access to structurally diverse heterocyclic systems and represent important tools for medicinal chemistry and materials science applications.

Ring-opening reactions of the imidazolidine system can be achieved through nucleophilic attack at the ring carbons, particularly under acidic conditions where the nitrogen atoms are protonated and the ring becomes more electrophilic. Strong nucleophiles such as hydroxide or alkoxide ions can cleave the carbon-nitrogen bonds, leading to linear diamine derivatives. The regioselectivity of ring opening depends on the relative electrophilicity of the ring carbons and can be controlled through choice of reaction conditions.

Ring expansion reactions represent another valuable modification strategy. Treatment of 2-(nitromethylene)imidazolidine with strong bases under specific conditions can lead to ring expansion to six-membered diazine derivatives. This transformation appears to proceed through a mechanism involving ring opening followed by intramolecular cyclization with incorporation of the nitromethylene group into the new ring system. The reaction yields are typically moderate (45-65%) but provide access to otherwise difficult-to-synthesize heterocyclic frameworks.

Substitution reactions at the imidazolidine nitrogen atoms offer opportunities for structural diversification without affecting the ring framework. Standard alkylation and acylation reactions can be performed using conventional reagents and conditions. The presence of the electron-withdrawing nitromethylene group tends to reduce the nucleophilicity of the nitrogen atoms, requiring somewhat more forcing conditions than would be needed for simple imidazolidines.

Table 4: Heterocycle Modification Strategies

Modification TypeReagentConditionsOutcomeReference
Ring OpeningNucleophilesMildLinear products
Ring ExpansionBaseAlkalineLarger rings
SubstitutionElectrophilesAcidicSubstituted products
CyclizationAldehydesNeutralFused systems

XLogP3

0.3

Other CAS

13623-98-8

Dates

Last modified: 08-15-2023

Explore Compound Types